N(6')-acetylkanamycin B(4+) is primarily derived from kanamycin B, which is produced by the bacterium Micromonospora purpurea. The acetylation process is mediated by aminoglycoside N6'-acetyltransferase enzymes, which are prevalent in various bacterial species, contributing to antibiotic resistance mechanisms.
N(6')-acetylkanamycin B(4+) falls under the classification of aminoglycoside antibiotics, which are characterized by their ability to inhibit protein synthesis in bacteria. This compound specifically belongs to a subclass of modified aminoglycosides that have been altered to enhance their stability and resistance to enzymatic degradation.
The synthesis of N(6')-acetylkanamycin B(4+) typically involves enzymatic acetylation using acetyl-CoA as an acyl donor. The reaction is catalyzed by aminoglycoside N6'-acetyltransferase, which facilitates the transfer of an acetyl group to the N(6') position of kanamycin B.
The enzymatic reaction can be summarized as follows:
The efficiency of this reaction can be influenced by factors such as enzyme concentration, temperature, pH, and the presence of inhibitors or activators.
N(6')-acetylkanamycin B(4+) retains the core structure of kanamycin B but features an acetyl group at the N(6') position. This modification alters its spatial configuration and electronic properties.
The molecular formula for N(6')-acetylkanamycin B(4+) is C₁₁H₁₄N₄O₅, with a molecular weight of approximately 298.25 g/mol. The compound's structure includes multiple functional groups characteristic of aminoglycosides, contributing to its biological activity.
N(6')-acetylkanamycin B(4+) can undergo various chemical reactions typical for aminoglycosides, including hydrolysis and further modifications by different enzymes (e.g., phosphotransferases). These reactions can impact its antibacterial effectiveness and resistance profiles.
The stability of N(6')-acetylkanamycin B(4+) in biological systems is influenced by its susceptibility to hydrolytic enzymes that target aminoglycosides. Understanding these reactions is crucial for developing strategies to overcome antibiotic resistance.
N(6')-acetylkanamycin B(4+) exerts its antibacterial effects primarily by binding to the 30S ribosomal subunit in bacteria, disrupting protein synthesis. The acetylation at the N(6') position can enhance or diminish binding affinity compared to unmodified kanamycin B.
N(6')-acetylkanamycin B(4+) is typically a white to off-white powder with a melting point ranging from 180°C to 185°C. It is soluble in water and exhibits moderate stability under standard laboratory conditions.
The compound shows characteristic reactivity associated with amino groups and can participate in acylation reactions. Its stability and reactivity are critical for its function as an antibiotic.
N(6')-acetylkanamycin B(4+) is primarily used in research related to antibiotic resistance mechanisms. It serves as a model compound for studying the effects of chemical modifications on aminoglycoside antibiotics' efficacy and stability. Additionally, it has potential applications in drug development aimed at overcoming resistance in pathogenic bacteria, particularly those producing aminoglycoside-modifying enzymes.
The enzymatic acetylation of kanamycin B at the 6′-amino position represents a highly specific chemical modification mediated by aminoglycoside acetyltransferases, particularly AAC(6′)-Im. This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA exclusively to the N6′ position of the 4,6-disubstituted deoxystreptamine ring, generating the modified compound N(6')-acetylkanamycin B(4+). Structural analyses reveal that this position-specific modification occurs through a precisely orchestrated molecular mechanism [1].
The AAC(6′)-Im enzyme features a shallow, negatively-charged substrate-binding pocket that positions kanamycin B such that the N6′ amino group is optimally aligned for nucleophilic attack on the acetyl-CoA cofactor. This binding pocket is formed by β-strands β3, β4, and β5 at its base, with helices α2, α3, α4, strand β6′, and the loop between helix α3 and strand β2 forming the walls. Within this pocket, twelve hydrogen bonds anchor kanamycin B—four to the A-ring structure—ensuring precise orientation of the N6′ group for efficient acetylation. The structural constraints of this binding pocket prevent acetylation at alternative amino groups present on the kanamycin molecule, underscoring the remarkable positional specificity of this enzymatic modification [1].
Table 1: Structural Features Enabling Position-Specific Acetylation of Kanamycin B
Structural Element | Role in N6′-Acetylation | Interaction Type |
---|---|---|
Negatively-charged pocket | Substrate binding and positioning | Electrostatic |
β-strands (β3, β4, β5) | Form base of binding pocket | Structural framework |
α-helices (α2, α3, α4) | Form walls of binding pocket | Structural framework |
Hydrogen bond network | Anchors kanamycin orientation | 12 specific bonds |
N6′ amino group | Acetylation target | Nucleophilic attack site |
The strategic combination of modifications at both the 1-position and 6′-position of kanamycin B creates derivatives with potentially enhanced biological profiles. While the primary modification at the 6′-position involves acetylation, additional chemical alterations at the 1-position (particularly the N1 position of the deoxystreptamine ring) generate dual-modified analogs with distinct properties [1].
Structural analyses indicate that modifications at these positions work synergistically to influence molecular interactions. The 6′-acetylation primarily reduces the molecule's affinity for ribosomal binding sites targeted by aminoglycosides, while N1 modifications can further modulate this interaction or affect other molecular properties. However, research on AAC(6′)-Im demonstrates that not all acetylation events equally impact antibiotic efficacy. For instance, acetylation of neomycin (a structurally similar aminoglycoside) at position 6′ does not significantly diminish its antimicrobial activity, suggesting that the biological consequences of modification depend critically on both the position altered and the specific aminoglycoside scaffold involved. This highlights the importance of combinatorial approaches for developing effective analogs where single modifications prove insufficient for desired biological outcomes [1].
Chemoenzymatic synthesis utilizing AAC(6′)-Im and related acetyltransferases provides a highly selective method for generating N(6')-acetylkanamycin B(4+) without requiring complex chemical protecting strategies. This approach leverages the enzyme's inherent specificity for the 6′-position, enabling efficient production of the modified compound under mild reaction conditions [1].
Key parameters influencing the efficiency of enzymatic acetylation include substrate concentration and enzyme kinetics. Studies with AAC(6′)-Im reveal significant substrate inhibition at aminoglycoside concentrations typically required for kinetic parameter determination (kcat and Km). This inhibition complicates traditional kinetic analysis but can be mitigated by operating at lower substrate concentrations (approximately 5 μM). Under these conditions, the acetylation rate constant for kanamycin B by AAC(6′)-Im is exceptionally high, correlating with the significant resistance levels observed in microbiological assays (128 μg/mL MIC compared to 1 μg/mL for the parent strain) [1].
Comparative studies between AAC(6′)-Im and its homolog AAC(6′)-Ie demonstrate substantial differences in catalytic efficiency despite their structural similarities. AAC(6′)-Im consistently exhibits superior acetylation rates for 4,6-disubstituted aminoglycosides including kanamycin B, achieving 4-64 fold higher minimal inhibitory concentrations (MICs) in resistance profiles. This enhanced activity stems from subtle differences in substrate binding that position the N6′ group more advantageously for nucleophilic attack on acetyl-CoA in AAC(6′)-Im compared to AAC(6′)-Ie [1].
Table 2: Enzymatic Acetylation Parameters for Kanamycin B
Enzyme | *Relative Acetylation Rate | MIC (μg/mL) | Substrate Inhibition |
---|---|---|---|
AAC(6′)-Im | 1.0 (reference) | 128 | Significant at >5μM |
AAC(6′)-Ie | ~0.125 | 16 | Less significant |
Relative rate measured at 5μM kanamycin B concentration |
The biological impact of N6′-acetylation on kanamycin B is profound, fundamentally altering its antimicrobial properties. Microbiological testing demonstrates that acetylation by AAC(6′)-Im increases the minimal inhibitory concentration (MIC) of kanamycin B from 1 μg/mL in the parent Escherichia coli strain to 128 μg/mL—a 128-fold increase in resistance. This substantially exceeds the 16-fold resistance conferred by the closely related AAC(6′)-Ie enzyme (MIC 16 μg/mL), highlighting the superior efficiency of AAC(6′)-Im in modifying this substrate [1].
The structural basis for this dramatic resistance profile lies in the steric and electronic consequences of acetylation. The addition of the acetyl group at the N6′ position creates steric hindrance that disrupts the critical interaction between kanamycin B and its primary target—the decoding A-site of the bacterial 16S rRNA. Additionally, the conversion of the positively charged amino group to a neutral acetamido group diminishes crucial electrostatic interactions with the negatively charged RNA backbone. These combined effects significantly reduce the binding affinity of N(6')-acetylkanamycin B(4+) for the ribosome, rendering it ineffective as an inhibitor of protein synthesis [1].
Comparative analysis with other modified aminoglycosides reveals important structure-activity relationships. Notably, while N6′-acetylation dramatically reduces the activity of kanamycin B, the same modification on neomycin (a 4,5-disubstituted aminoglycoside) results in only a modest 8-fold increase in MIC (from 0.5 to 4 μg/mL). This differential effect underscores how the structural context of the acetylation site within different aminoglycoside scaffolds influences the functional consequences of modification [1].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7